

Technical Support Center: Enhancing Chorismate Yield via the Shikimate Pathway

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Compound of Interest

Compound Name: Chorismic Acid

Cat. No.: B190787

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when engineering the shikimate pathway to enhance chorismate yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in the shikimate pathway for chorismate production?

A1: The initial enzymatic step, the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is a major rate-limiting step.^{[1][2]} This reaction is catalyzed by DAHP synthase, which is often subject to feedback inhibition by aromatic amino acids (tyrosine, phenylalanine, and tryptophan).^{[1][2][3]}

Q2: How can I increase the supply of the initial precursors, PEP and E4P?

A2: To enhance the availability of PEP and E4P, several strategies can be employed:

- Overexpression of *tktA*: This gene encodes transketolase, which can boost the production of E4P from the pentose phosphate pathway.^{[1][2][4]}
- Overexpression of *ppsA*: This gene encodes PEP synthase, which converts pyruvate to PEP, thereby increasing the PEP pool.^[5]

- Inactivation of the PEP:carbohydrate phosphotransferase system (PTS): The PTS consumes PEP during glucose uptake.[4][5] Replacing it with a non-PTS glucose transport system, such as one utilizing galactose permease (galP) and glucokinase (glk), can conserve PEP for the shikimate pathway.[6][7]

Q3: What are feedback-resistant (fbr) enzymes and why are they important?

A3: Feedback-resistant enzymes are mutated versions of native enzymes that are no longer inhibited by the end products of the pathway. In the context of the shikimate pathway, using feedback-resistant DAHP synthase variants (e.g., aroGfbr, aroFfbr) is crucial to prevent the shutdown of the pathway even when aromatic amino acids accumulate.[1][2][7] In *Saccharomyces cerevisiae*, a common feedback-resistant variant of DAHP synthase is ARO4K229L.[2]

Q4: Which genes in the shikimate pathway are beneficial to overexpress to increase flux towards chorismate?

A4: Besides the initial enzyme DAHP synthase, overexpression of other pathway enzymes can help pull the metabolic flux towards chorismate. Key targets for overexpression include:

- aroB (3-dehydroquinate synthase)[1][2]
- aroD (3-dehydroquinate dehydratase)[6][8]
- aroE (shikimate dehydrogenase)[2][6][8]
- aroL (shikimate kinase)[2]

Q5: How can I prevent the diversion of chorismate to other downstream pathways?

A5: Chorismate is a critical branch-point metabolite leading to the synthesis of aromatic amino acids and other compounds.[1][3][9] To channel the flux specifically towards a desired product derived from chorismate, it is often necessary to block competing pathways. This can be achieved by deleting or knocking down the genes encoding the first enzyme in each competing branch, such as:

- pheA (chorismate mutase / prephenate dehydratase for phenylalanine synthesis)[2][6]

- tyrA (chorismate mutase / prephenate dehydrogenase for tyrosine synthesis)[[2](#)][[6](#)]
- trpE (anthranilate synthase for tryptophan synthesis)[[1](#)]
- ubiC (chorismate pyruvate-lyase for ubiquinone synthesis)[[2](#)]

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Low chorismate yield despite overexpression of pathway genes.	Feedback inhibition of DAHP synthase: The native enzyme is likely being inhibited by the accumulation of aromatic amino acids. [1] [2] [3]	Replace the native DAHP synthase with a feedback-resistant variant (e.g., <i>aroGfbr</i> , <i>aroFfbr</i>). [1] [2]
Limited precursor supply: Insufficient levels of PEP and/or E4P are bottlenecking the pathway. [4] [10]	Overexpress <i>tktA</i> to increase E4P and consider using a non-PTS system for glucose uptake to conserve PEP. [2] [4] [6] Overexpressing <i>ppsA</i> can also boost PEP levels. [5]	
Accumulation of an intermediate metabolite (e.g., 3-dehydroshikimate).	Downstream enzyme is rate-limiting: The enzyme responsible for converting the accumulated intermediate is not efficient enough.	Overexpress the gene encoding the enzyme immediately downstream of the accumulated intermediate. For example, if 3-dehydroshikimate accumulates, overexpress <i>aroE</i> (shikimate dehydrogenase). [2]
High production of unwanted aromatic amino acids instead of the target chorismate-derived product.	Chorismate is being diverted to competing pathways: The native pathways for phenylalanine, tyrosine, and tryptophan synthesis are still active. [6] [8]	Delete or knock down the genes encoding the first step of the competing pathways, such as <i>pheA</i> , <i>tyrA</i> , and <i>trpE</i> . [2] [6]
Poor cell growth after genetic modifications.	Metabolic burden: Overexpression of multiple genes can place a significant metabolic load on the cells.	Use tunable promoters to control the expression levels of the engineered genes. Optimize codon usage of the heterologous genes for the host organism.
Deletion of essential pathway: Knocking out genes like <i>pheA</i>	Supplement the growth medium with the specific	

and tyrA can lead to
auxotrophy for phenylalanine
and tyrosine.[6]

aromatic amino acids for which
the organism is now
auxotrophic.

Quantitative Data Summary

The following tables summarize the impact of various genetic modifications on the production of shikimate pathway-derived compounds.

Table 1: Engineering Strategies in E. coli to Enhance Shikimate Pathway Flux

Target Product	Key Genetic Modifications	Host Strain	Titer/Yield	Reference
cis,cis-Muconic acid	Overexpression of tktA, aroFfbr, aroB; Deletion of aroE	E. coli	36.8 g/L	[1][2]
cis,cis-Muconic acid	Deletion of ptsH, ptsI, crr, pykF; Overexpression of aroFfbr, aroE, aroL, ubiC, pobA, aroY	E. coli	170 mg/L	[2]
L-Tryptophan	Overexpression of aroE, aroD	E. coli	53.65 g/L	[6][8]
Shikimate	Non-PTS glucose uptake, deletion of aroL, ydiB, shiA, ydiN, overexpression of aroB, aroGfbr, tktA, and fusion of aroD-aroE	E. coli	60.31 g/L	[7]

Table 2: Engineering Strategies in *S. cerevisiae* to Enhance Shikimate Pathway Flux

Target Product	Key Genetic Modifications	Host Strain	Titer/Yield	Reference
p-Hydroxybenzoic acid (pHBA)	Deletion of ARO7, TRP3; Expression of ARO4K229L, aroL, ubiC	<i>S. cerevisiae</i>	0.15 g/L	[2]
p-Aminobenzoic acid (pABA)	Overexpression of feedback-resistant ARO4 and other pathway genes	<i>S. cerevisiae</i>	237 mg/L	[2]
Tyrosol	Disruption of pdc1, expression of PcAASyn, and heterologous expression of EcTyrAM53I/A35 4V	<i>S. cerevisiae</i>	126.74 mg/g DCW	[11]

Experimental Protocols

Protocol 1: Overexpression of a Feedback-Resistant DAHP Synthase (aroGfbr) in *E. coli*

- **Gene Amplification:** Amplify the aroGfbr gene from a template plasmid or synthetically order the gene with appropriate restriction sites. Use high-fidelity DNA polymerase for PCR.
- **Vector Preparation:** Digest a suitable expression vector (e.g., pTrc99a, pET series) with the corresponding restriction enzymes.
- **Ligation:** Ligate the amplified aroGfbr fragment into the prepared vector.

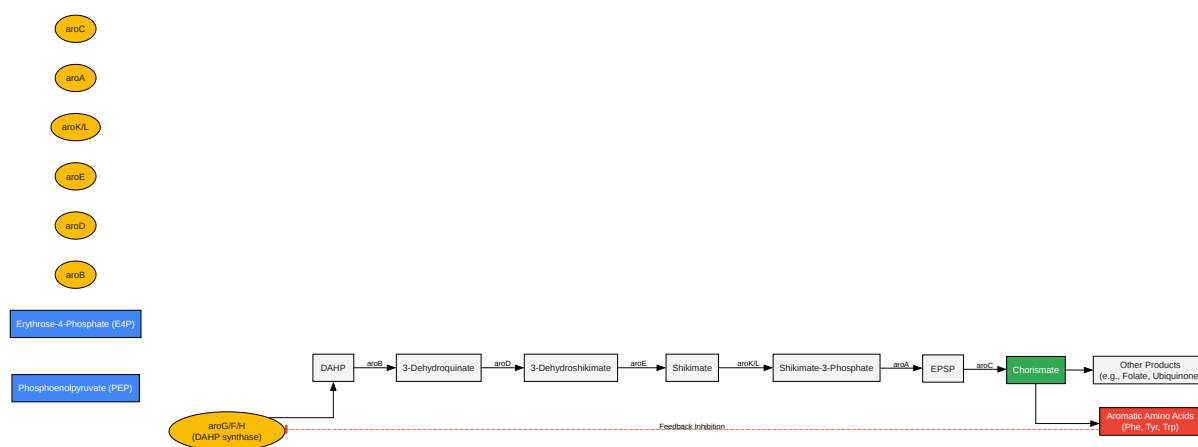
- Transformation: Transform the ligation mixture into a competent *E. coli* strain (e.g., DH5α for cloning, BL21(DE3) for expression).
- Verification: Select for positive transformants on appropriate antibiotic plates. Verify the correct insertion by colony PCR and Sanger sequencing.
- Protein Expression: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight. Subculture into fresh medium and grow to an OD600 of 0.4-0.6. Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a specified time at a suitable temperature (e.g., 4-16 hours at 30°C).
- Analysis: Confirm protein overexpression by SDS-PAGE and assess the impact on chorismate or a downstream product accumulation using HPLC or LC-MS.

Protocol 2: Deletion of a Competing Pathway Gene (*pheA*) in *E. coli* using Lambda Red Recombination

- Primer Design: Design primers to amplify a selectable marker (e.g., kanamycin resistance cassette) flanked by 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the *pheA* gene.
- Amplification of Deletion Cassette: Perform PCR to amplify the resistance cassette with the homology arms.
- Preparation of Electrocompetent Cells: Grow the target *E. coli* strain harboring the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium to an OD600 of ~0.4. Add L-arabinose to induce the recombinase and continue growth to an OD600 of 0.6-0.8. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
- Electroporation: Electroporate the purified PCR product (deletion cassette) into the prepared electrocompetent cells.
- Selection and Verification: Plate the cells on LB agar with kanamycin at 37°C (to cure the pKD46 plasmid, which is temperature-sensitive). Verify the gene deletion by colony PCR using primers flanking the *pheA* locus.

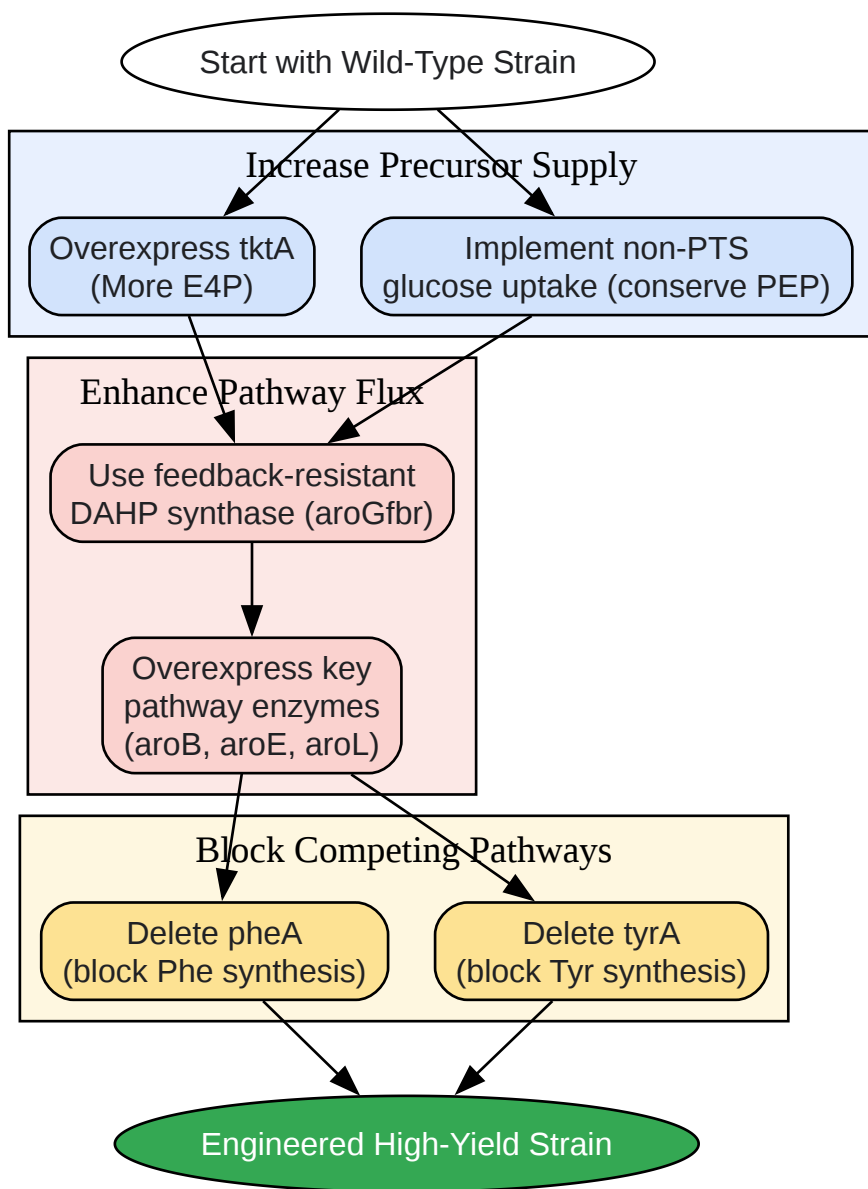
- Curing the Resistance Marker (Optional): If required, the resistance cassette can be removed using a helper plasmid expressing the FLP recombinase which recognizes the FRT sites flanking the cassette.

Visualizations



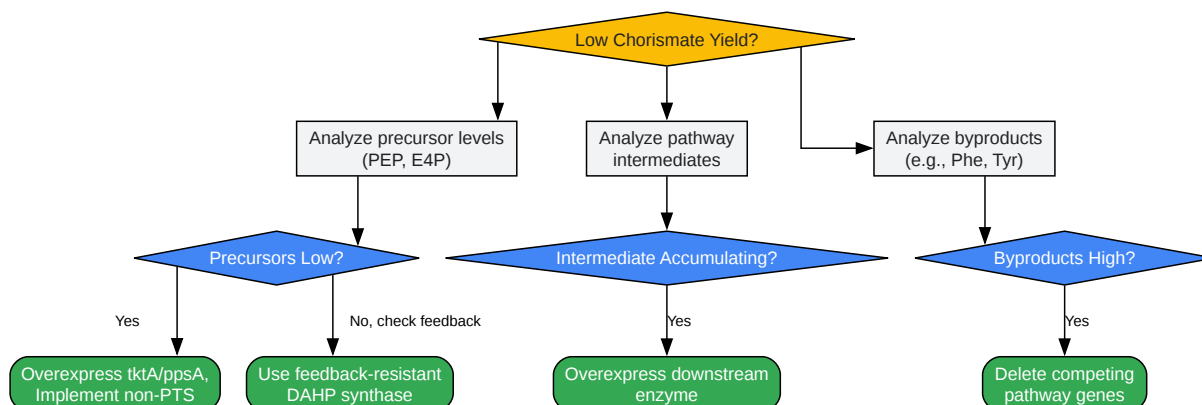
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Caption: The Shikimate Pathway leading to Chorismate.



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Caption: A typical experimental workflow for engineering high chorismate yield.



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